4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo-
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Overview
Description
4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo- is a heterocyclic compound with the molecular formula C₁₆H₂₂N₂OS. This compound features a five-membered ring containing two nitrogen atoms, a sulfur atom, and a carbonyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo- involves several steps. One common method includes the reaction of heptylamine with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate then undergoes cyclization with glyoxal to yield the desired imidazolidinone compound . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo- has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo- can be compared with other similar compounds, such as:
4-Imidazolidinone, 2-thioxo-: This compound has a similar structure but lacks the heptyl and phenyl substituents, leading to different chemical and biological properties.
3-Heptyl-1-phenyl-2-thioxo-4-imidazolidinone: This is a closely related compound with similar applications but may exhibit different reactivity due to slight structural variations.
Properties
CAS No. |
24147-50-0 |
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Molecular Formula |
C16H22N2OS |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H22N2OS/c1-2-3-4-5-9-12-17-15(19)13-18(16(17)20)14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3 |
InChI Key |
KJGKVKNUHXSXOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C(=O)CN(C1=S)C2=CC=CC=C2 |
Origin of Product |
United States |
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